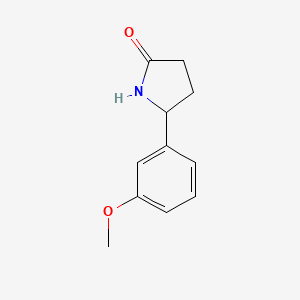

5-(3-Methoxyphenyl)-2-pyrrolidinone

描述

属性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC 名称 |

5-(3-methoxyphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-14-9-4-2-3-8(7-9)10-5-6-11(13)12-10/h2-4,7,10H,5-6H2,1H3,(H,12,13) |

InChI 键 |

BILSQHLHELEODP-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1)C2CCC(=O)N2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 5-(3-Methoxyphenyl)-2-pyrrolidinone and related compounds:

Substituent Effects on Physicochemical Properties

- Electronic Effects : The methoxy group is electron-donating, increasing electron density on the aromatic ring. Meta-substitution (3-position) balances electronic effects compared to para (4-position) or ortho (2-position) analogs .

- Solubility: Lipophilicity increases with non-polar substituents (e.g., ethyl in ), while polar groups (e.g., sulfonyl in ) enhance aqueous solubility.

Analytical Considerations

Chromatographic methods for pyrrolidinone analysis are standardized in pharmacopeial guidelines. For example:

- HPLC Conditions: Column: L1 (4.6 mm × 15 cm, 5 µm), flow rate 0.8 mL/min, column temperature 40°C. Retention time for 2-pyrrolidinone is ~7 minutes .

- System Suitability: Theoretical plates ≥5000, symmetry factor ≤1.5, and RSD ≤2.0% ensure precise quantification . These methods are applicable to this compound with adjustments for substituent-induced polarity changes.

常见问题

Q. Q1. What are the optimal synthetic routes for 5-(3-Methoxyphenyl)-2-pyrrolidinone, and how do reaction conditions influence yield?

Methodological Answer:

- Nucleophilic Substitution : A common approach involves reacting 3-methoxyphenylmagnesium bromide with 2-pyrrolidinone derivatives under anhydrous conditions. Key parameters include solvent choice (e.g., THF for Grignard reactions) and temperature control (60–80°C). Yield optimization requires inert atmospheres (argon/nitrogen) to prevent oxidation .

- Catalytic Methods : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between halogenated pyrrolidinones and 3-methoxyphenylboronic acid is an alternative. Solvents like DMF and bases (K₂CO₃) are critical for stabilizing intermediates. Typical yields range from 50–70%, with purity confirmed via HPLC .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict electron density distribution, highlighting the electron-withdrawing effect of the carbonyl group and methoxy resonance .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Data Reconciliation Framework :

- Batch Variability : Compare synthetic batches using LC-MS to identify impurities (e.g., residual solvents or byproducts) that may skew bioactivity data .

- Assay Conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) across labs. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture media .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers. Use statistical tools (e.g., ANOVA) to assess significance .

Q. Q4. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacokinetics?

Methodological Answer:

- Key Modifications :

- Pyrrolidinone Ring : Introducing methyl groups at the 3-position increases metabolic stability (e.g., CYP450 resistance) but reduces solubility. LogP values should be maintained <3 to optimize bioavailability .

- Methoxy Substitution : Replace 3-methoxy with halogen (e.g., Cl) to enhance receptor binding affinity. In silico docking (AutoDock Vina) predicts interactions with kinase targets like EGFR .

- In Vivo Testing : Use rodent models to compare AUC (area under the curve) and half-life of lead compounds. Microsomal stability assays (rat liver microsomes) validate metabolic predictions .

Q. Q5. What experimental and computational methods validate the stability of this compound under physiological conditions?

Methodological Answer:

- Stability Protocols :

- pH Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via UV-Vis (λ_max ~270 nm) and identify breakdown products with HRMS .

- Thermal Analysis : TGA/DSC reveals decomposition temperatures (>200°C), ensuring compatibility with formulation processes (e.g., lyophilization) .

- Molecular Dynamics (MD) : Simulate interactions with water and ions (Na⁺/K⁺) to predict aggregation tendencies. GROMACS simulations show stable hydrogen bonding with water molecules at the carbonyl site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。